5-Amino-3-sulfosalicylic acid

Description

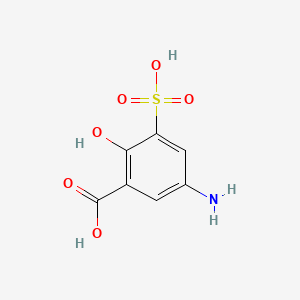

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxy-3-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6S/c8-3-1-4(7(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWLRUWQJVULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6S | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024507 | |

| Record name | 5-Amino-3-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-amino-3-sulfosalicylic acid is a brown powder. (NTP, 1992) | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6201-87-2 | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Amino-2-hydroxy-3-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, 5-amino-3-sulfo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies for 5 Amino 3 Sulfosalicylic Acid

Established Synthetic Pathways

The construction of the 5-Amino-3-sulfosalicylic acid scaffold is primarily achieved through multi-step sequences involving the introduction of the amino and sulfonic acid groups onto a salicylic (B10762653) acid backbone.

Nitration and Reduction Strategies for Aromatic Amino Group Introduction

A common and effective strategy for introducing the amino group at the C5 position of the salicylic acid ring involves a two-step nitration and reduction process.

The initial step is the electrophilic nitration of salicylic acid. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, which are ortho, para-directing, favor substitution at the C3 and C5 positions. By carefully controlling reaction conditions, such as using a mixture of nitric acid and acetic acid, the formation of 5-nitrosalicylic acid can be optimized. nih.gov Other nitrating systems, including nitric acid/sulfuric acid mixtures, can also be employed. nih.gov

Following the successful nitration, the nitro group of 5-nitrosalicylic acid is reduced to an amino group to yield 5-aminosalicylic acid (5-ASA). tcichemicals.com This reduction is typically achieved using methods like catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or by using reducing agents such as sodium hydrosulfite. acs.org A patent describes a process where 5-(p-sulfophenylazo)salicylic acid is hydrogenated to cleave the azo bond, yielding 5-aminosalicylic acid and regenerating sulfanilic acid. google.com This route provides a high-purity 5-ASA suitable for subsequent reactions. google.com

Sulfonation via Electrophilic Aromatic Substitution

The introduction of the sulfonic acid group (–SO₃H) at the C3 position is a key step, accomplished through electrophilic aromatic substitution. The sulfonation of 5-aminosalicylic acid is the final step in one of the primary synthetic routes to the target molecule. acs.org This reaction is regioselective, with the sulfonic acid group being directed to the C3 position, which is ortho to the powerful activating hydroxyl group and meta to the amino group. Chromatographic analysis confirms the absence of the isomeric 3-amino-5-sulfosalicylic acid after the sulfonation of 5-aminosalicylic acid, indicating a highly controlled reaction. acs.org

Alternatively, salicylic acid can first be sulfonated to produce 5-sulfosalicylic acid. scirp.org This intermediate can then undergo nitration and reduction to yield the final product. The stability and reactivity of the sulfonic acid group in substituted salicylic acids are important considerations in these multi-step syntheses. acs.org

Direct Amination of Sulfosalicylic Acid Derivatives

While nitration followed by reduction is the conventional method for introducing an amino group, direct amination of aromatic compounds is an area of ongoing research. Methods using reagents like hydroxylamine-O-sulfonic acid in the presence of catalysts have been explored for general aromatic amination. acs.orgwiley.comCurrent time information in Bangalore, IN. However, a specific, well-established method for the synthesis of this compound via the direct amination of a sulfosalicylic acid derivative is not prominently documented in the reviewed literature. The more common and reliable pathways remain the multi-step sequences involving nitration/reduction and sulfonation.

Derivatization Strategies and Functionalization

The multiple functional groups on this compound make it a versatile platform for creating a variety of derivatives with tailored properties. Its close relative, 5-sulfosalicylic acid (5-SSA), is also widely used for derivatization.

Formation of Proton Transfer Salts with Organic Bases

The acidic nature of both the sulfonic acid and carboxylic acid groups in 5-sulfosalicylic acid allows it to readily form proton-transfer salts with organic bases. The proton is typically transferred from the more acidic sulfonic acid group. google.com These reactions result in crystalline solids with extensive hydrogen-bonding networks.

For instance, the reaction of 5-sulfosalicylic acid with 3-aminopyridine (B143674) yields 1:1 proton-transfer adducts, which can exist in both monohydrate and anhydrous forms. dntb.gov.uasigmaaldrich.com These salts feature complex, three-dimensional layered polymer structures stabilized by hydrogen bonds. google.comdntb.gov.ua Similarly, proton transfer salts have been synthesized with various piperazine (B1678402) derivatives, and their corresponding Cu(II) complexes have also been prepared and characterized. researchgate.net

The table below summarizes examples of proton transfer salts formed with 5-sulfosalicylic acid.

| Organic Base | Resulting Adduct Formula | Key Structural Features |

| 3-Aminopyridine | C₅H₇N₂⁺·C₇H₅O₆S⁻·H₂O (monohydrate) | Extensively hydrogen-bonded 3D layered polymer structure. dntb.gov.uasigmaaldrich.com |

| 3-Aminopyridine | C₅H₇N₂⁺·C₇H₅O₆S⁻ (anhydrous) | Extensively hydrogen-bonded 3D layered polymer structure. dntb.gov.uasigmaaldrich.com |

| Benzylamine | 2C₇H₁₀N⁺·C₇H₄O₆S²⁻ | Features a dianionic 5-sulfonatosalicylate species; layered 2D network. nih.gov |

| 1-Ethylpiperazine | (H₂Etpip)(Hssa) | Proton transfer salt. researchgate.net |

| 1-(2-Hydroxyethyl)piperazine | (H₂HOEtpip)(Hssa) | Proton transfer salt. researchgate.net |

| 1-Acetylpiperazine | (HAcpip)(H₂ssa) | Proton transfer salt. researchgate.net |

Synthesis of Novel Derivatives for Enhanced Properties

This compound and its parent compound, 5-sulfosalicylic acid (5-SSA), are valuable starting materials or catalysts for synthesizing novel derivatives with enhanced or specific properties.

5-SSA has been employed as an efficient and reusable organocatalyst in various multi-component reactions to synthesize complex heterocyclic molecules. Its catalytic activity has been demonstrated in the synthesis of 2,3-dihydroquinazolinones, tetrahydrobenzo[b]pyrans, and indenopyrazolones. nih.gov This "green protocol" approach benefits from the use of an eco-friendly catalyst and often allows for high yields and simple product isolation.

Furthermore, 5-SSA has been used to create functional materials. A novel acid-functionalized magnetic nanoparticle (Fe₃O₄@SiO₂@5-SA) was fabricated by anchoring 5-SSA onto a silica-modified iron oxide core, creating a magnetically recyclable catalyst for organic synthesis. nih.gov

The table below highlights some of the novel applications and derivatives involving 5-sulfosalicylic acid.

| Derivative/Application | Synthetic Method/Use | Enhanced Property/Feature |

| 2,3-Dihydroquinazolinones | Organocatalysis of 2-aminobenzamide (B116534) and aromatic aldehydes. | Metal-free synthesis, high yields, green protocol. |

| Tetrahydrobenzo[b]pyrans | Catalysis using Fe₃O₄@SiO₂@5-SA magnetic nanoparticles. nih.gov | Magnetically recyclable catalyst, synthesis in pure water. nih.gov |

| Indenopyrazolones | Organocatalysis in a recyclable ethyl lactate (B86563) system. | Expeditious, metal-free synthesis with high yields. |

| 3-(Arylamino)-Furan-2(5H)-ones | Organocatalysis of dimethyl acetylenedicarboxylate, amines, and arylaldehydes. | Efficient one-pot synthesis, high yields under mild conditions. |

| Sulfonate Organic Salts | Acid-base neutralization with heterocyclic primary amines. | Potential antioxidant activity. |

Advanced Spectroscopic Characterization of 5 Amino 3 Sulfosalicylic Acid and Its Compounds

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 5-Amino-3-sulfosalicylic acid and its related compounds.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its various functional moieties.

The spectrum of this compound typically displays a broad absorption band in the high-frequency region, which is attributed to the stretching vibrations of the aromatic C-H bonds. The presence of a carboxylic acid group is confirmed by a strong carbonyl (C=O) stretching band, which is characteristically observed in the range of 1660–1700 cm⁻¹. wiley.com For 5-sulfosalicylic acid, this C=O stretching vibration has been reported at 1677 cm⁻¹ in the IR spectrum. wiley.com The C–O stretching vibration of the carboxylic acid is also identifiable. wiley.com

Furthermore, the sulfonic acid group (-SO₃H) gives rise to distinct stretching vibrations. The symmetric stretching of the CO₂⁻ group in 5-sulfosalicylic acid adsorbed on alumina (B75360) shifts from 1368 cm⁻¹ to 1380 cm⁻¹, suggesting the formation of a monodentate mononuclear complex. researchgate.net The FT-IR spectra of KBr dispersed samples are typically recorded in the 500–4000 cm⁻¹ range. wiley.com In a study involving 2,3-dihydroquinazolinone derivatives synthesized using 5-sulfosalicylic acid as a catalyst, the IR (KBr) spectrum showed peaks at 3367, 3282, 3038, 1647, and 1603 cm⁻¹. rjlbpcs.com

The amino group (-NH₂) also presents characteristic stretching vibrations. In proton transfer complexes involving 2-aminobenzothiazole (B30445) and other acids, the NH₂ absorption bands are observed and may shift due to intermolecular interactions. tandfonline.com

Table 1: Key FT-IR Vibrational Frequencies for 5-Sulfosalicylic Acid and Related Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | C=O Stretch | 1677 | wiley.com |

| Carboxylic Acid | C-O Stretch | 1372 (IR), 1374 (Raman) | wiley.com |

| Sulfonic Acid | SO₂ Symmetric Stretch | 1368 (shifts to 1380 upon adsorption) | researchgate.net |

| Dihydroquinazolinone | N-H Stretch | 3367, 3282 | rjlbpcs.com |

| Dihydroquinazolinone | C=O Stretch | 1647 | rjlbpcs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopic Investigations

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic protons will appear as distinct signals in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents.

In a study where 5-sulfosalicylic acid was used as an organocatalyst for the synthesis of 2,3-dihydroquinazolinone derivatives, the ¹H-NMR spectrum of a representative product was recorded in CDCl₃ at 400 MHz. rjlbpcs.com The spectrum showed multiplets for the aromatic protons in the range of δ = 6.64-7.56 ppm, a singlet for one proton at δ = 5.74 ppm, another at δ = 8.29 ppm, and one more at δ = 7.11 ppm. rjlbpcs.com

The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons can be variable and are often observed as broad singlets, their positions being sensitive to solvent, concentration, and temperature. The carboxylic acid proton is typically highly deshielded and appears far downfield.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the nature of the attached functional groups.

The carbon atoms of the benzene ring will resonate in the aromatic region (typically 100-160 ppm). The carbon atom of the carboxyl group (C=O) is highly deshielded and appears at the downfield end of the spectrum. For a 2,3-dihydroquinazolinone derivative synthesized using 5-sulfosalicylic acid, the ¹³C-NMR spectrum (100 MHz, CDCl₃) showed signals at δ = 163.4, 147.5, 141.0, 133.3, 131.1, 129, 127.3, 121.4, 117.2, 114.4, and 65.75 ppm. rjlbpcs.com

SpectraBase provides access to ¹³C NMR spectra of this compound, with one spectrum recorded in Dimethyl sulfoxide-d6 on a Bruker WM-360 spectrometer. spectrabase.com

Table 2: Representative ¹³C NMR Chemical Shifts for a 2,3-Dihydroquinazolinone Derivative

| Chemical Shift (δ, ppm) |

|---|

| 163.4 |

| 147.5 |

| 141.0 |

| 133.3 |

| 131.1 |

| 129.0 |

| 127.3 |

| 121.4 |

| 117.2 |

| 114.4 |

| 65.75 |

Data from a derivative synthesized using 5-sulfosalicylic acid as a catalyst. rjlbpcs.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* electronic transitions within the benzene ring. The presence of the amino, hydroxyl, carboxyl, and sulfonic acid groups influences the position and intensity of these absorption maxima.

In a study of polyaniline doped with 5-sulfosalicylic acid (SSA), the UV-Vis spectrum of a P4ADPA/SSA thin film showed a band at around 800 nm, which was higher than the band at 600 nm, suggesting a high degree of protonation due to the strong acidity of SSA. wiley.comscispace.com This indicates that the electronic properties of materials can be significantly modified by the incorporation of 5-sulfosalicylic acid. wiley.comscispace.com

For 2-amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF), a derivative of 5-sulfosalicylic acid, the absorption spectra are influenced by pH. mdpi.com At pH 7, the spectrum shows a maximum, while at pH 2 and pH 12, bathochromic and hypsochromic shifts are observed, respectively, due to the protonation and deprotonation of the functional groups. mdpi.com The π → π* electronic transition for TSF is observed in the range of approximately 240 nm to 370 nm, with a maximum at about 320 nm. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dihydroquinazolinone |

| Polyaniline |

| Poly(4-aminodiphenyl)aniline |

| 2-amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole |

| 2-aminobenzothiazole |

| Salicylic (B10762653) acid |

Coordination Chemistry and Metal Complexation of 5 Amino 3 Sulfosalicylic Acid

Ligand Properties and Coordination Modes

The coordination behavior of 5-amino-3-sulfosalicylic acid is dictated by the presence of multiple donor atoms (oxygen and nitrogen) and the acidity of its functional groups. The sulfonate group is typically deprotonated over a wide pH range, while the protonation state of the carboxylate, hydroxyl, and amino groups can be controlled by adjusting the pH of the medium. This pH-dependent charge variation influences the ligand's coordination modes and the stability of the resulting metal complexes.

This compound exhibits versatile chelating behavior, forming stable complexes with a variety of metal ions. The specific coordination mode employed by the ligand is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating species. The molecule possesses several potential donor sites: the carboxyl group (-COOH), the hydroxyl group (-OH), the sulfonyl group (–SO3H), and the amino group (-NH2). This allows for a range of coordination possibilities, including monodentate, bidentate, and bridging modes.

The deprotonation of these functional groups facilitates coordination. Six forms of the related 5-sulfosalicylic acid can exist, from neutral to triply deprotonated, leading to its versatile coordination modes. onu.edu.ua This versatility allows for the construction of novel metal-organic supramolecular networks through hydrogen bonding and π–π stacking interactions. onu.edu.ua

The thermodynamic stability of metal complexes with this compound is a key aspect of its coordination chemistry. The stability of these complexes is quantified by their stability constants (log K), which provide a measure of the strength of the metal-ligand interaction. While specific thermodynamic data for this compound are not extensively reported, data for the closely related 5-sulfosalicylic acid provides valuable insights.

A study on the speciation of Co(II), Ni(II), and Cu(II) complexes with 5-sulfosalicylic acid investigated their stability in urea-water mixtures. derpharmachemica.com The stability of the complexes was found to be influenced by electrostatic forces and the dielectric constant of the medium. derpharmachemica.com The formation of various binary complex species, including ML, MLH, and ML2, was identified. derpharmachemica.com

The stepwise stability constants (log K) for several metal-5-sulfosalicylate complexes have been determined potentiometrically. These values indicate the formation of highly stable complexes. For instance, the log K values for Al(III) complexes are 13.20, 9.63, and 6.06 for the stepwise formation of 1:1, 1:2, and 1:3 complexes, respectively. osti.gov Similarly, for U(VI), the values are 11.14 and 8.06, and for Cu(II), 9.52 and 6.93. osti.gov

| Metal Ion | log K1 | log K2 | log K3 |

|---|---|---|---|

| Al(III) | 13.20 | 9.63 | 6.06 |

| Cr(III) | 9.56 | - | - |

| U(VI) | 11.14 | 8.06 | - |

| Ni(II) | - | - | - |

| Cu(II) | 9.52 | 6.93 | - |

Synthesis and Structural Elucidation of Metal Complexes

Copper(II) Complexes: The reaction of 5-sulfosalicylic acid with copper(II) salts, often in the presence of other ligands, yields a variety of complexes with interesting structures. For example, a copper(II) complex with 5-sulfosalicylic acid and bipyridine ligands was synthesized using a high-pressure hydrothermal method. iaea.org In another study, Cu(II) complexes of proton transfer salts derived from piperazine (B1678402) derivatives and 5-sulfosalicylic acid were synthesized and characterized. osti.gov These complexes have the general formula (H2Etpip)[Cu(Hssa)2]·5H2O, (H2HOEtpip)[Cu(Hssa)2]·5H2O, and (H2Acpip)[Cu(Hssa)2]·5H2O. osti.gov

Nickel(II) Complexes: The synthesis of nickel(II) complexes with amino acid-derived ligands often results in octahedral geometries. For instance, a trinuclear Ni(II) complex with a carbonate bridging ligand was formed through the self-assembly of a tyrosine-derived ligand in the presence of atmospheric CO2. researchgate.net The nickel(II) ion in this complex exhibits a distorted octahedral coordination. researchgate.net Another approach involves the reaction of a Schiff base derived from an amino acid with a nickel(II) salt, leading to a six-coordinate complex with a distorted octahedral geometry. researchgate.net

Cobalt(III) Complexes: Cobalt(III) complexes with ligands containing N, S, and O donor atoms have been synthesized and structurally characterized. In one example, a Co(III) complex with 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone ligands was reported to have a moderately distorted octahedral S2N2O2 geometry. jocpr.com The synthesis of a Co(III)-sulfathiazole complex, [CoIII(stz)2OH(H2O)3], was achieved by reacting sodium sulfathiazole (B1682510) with cobalt(II) chloride in the presence of H2O2. odinity.com The Co(III) ion in this complex is in a distorted octahedral environment. odinity.com

Cadmium(II) Complexes: A cadmium(II) mixed-ligand coordination compound has been synthesized using 2-amino-5-sulfobenzoic acid and a flexible dipyridylamide ligand. mdpi.com The central Cd(II) atom in this complex is in a slightly distorted octahedral geometry, coordinated by two nitrogen atoms from the dipyridylamide ligands and four oxygen atoms from two monodentate 4-amino-3-carboxybenzenesulfonate ligands and two water molecules. mdpi.com This complex further assembles into a three-dimensional network through extensive hydrogen bonding. mdpi.com

| Metal Ion | Ligand System | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Cu(II) | 5-Sulfosalicylic acid and bipyridine | Not specified | Hydrothermal synthesis |

| Ni(II) | L-tyrosine derivative | Distorted Octahedral | Trinuclear complex with bridging carbonate |

| Co(III) | Sulfathiazole | Distorted Octahedral | Mononuclear complex with hydroxo and aqua ligands |

| Cd(II) | 2-Amino-5-sulfobenzoic acid and dipyridylamide | Distorted Octahedral | Mixed-ligand complex forming a 3D supramolecular network |

The complexation of rare-earth elements with this compound has not been extensively documented in the available literature. However, a study on the complexation of rare-earth elements with the isomeric 3-amino-5-sulfosalicylic acid provides some insight into the potential coordination behavior. In this study, the formation of complexes with equimolar composition was investigated using pH-potentiometric and spectrophotometric methods. iupac.org The formation of complexes with the general formulas LnHL+, LnL0, and LnOHL- was established, and their stability constants were calculated for a range of rare-earth elements. iupac.org The study also discussed the probable structures of these complexes. iupac.org

| Rare-Earth Element | log K (LnHL+) | log K (LnL0) | log K (LnOHL-) |

|---|---|---|---|

| La | - | - | - |

| Ce | - | - | - |

| Pr | - | - | - |

| Nd | - | - | - |

| Sm | - | - | - |

| Eu | - | - | - |

| Gd | - | - | - |

| Tb | - | - | - |

| Dy | - | - | - |

| Ho | - | - | - |

| Er | - | - | - |

| Tm | - | - | - |

| Yb | - | - | - |

| Lu | - | - | - |

Note: Specific stability constant values for each rare-earth element complex were calculated in the cited study but are not individually listed here. The table indicates the types of complexes for which stability constants were determined.

This compound, with its acidic functional groups, can react with basic compounds to form proton transfer salts. These salts can then be used as precursors for the synthesis of metal complexes. The crystal structures of two proton-transfer compounds of 5-sulfosalicylic acid with the aromatic polyamines 2,6-diaminopyridine (B39239) and 1,4-phenylenediamine have been determined. semanticscholar.org Both compounds form extensively hydrogen-bonded three-dimensional layered polymer structures. semanticscholar.org

Polymeric and Supramolecular Coordination Architectures

The multifunctional nature of this compound (A-H3SSA), possessing carboxyl, hydroxyl, sulfonate, and amino groups, makes it an exceptional building block in the field of coordination chemistry. These functional groups offer multiple coordination sites, allowing for the construction of intricate and diverse polymeric and supramolecular architectures. The ability of A-H3SSA to act as a versatile ligand, capable of bridging multiple metal centers, combined with its propensity to engage in a variety of non-covalent interactions, underpins its use in the rational design of complex coordination compounds.

Design and Assembly of Coordination Polymers

The design and assembly of coordination polymers using this compound or its parent compound, 5-sulfosalicylic acid (H3SSA), are guided by the principles of crystal engineering, where the geometry of the ligand and the coordination preferences of the metal ion dictate the final architecture. The H3SSA ligand can exist in various states of deprotonation, from a monoanion (H2SSA⁻) to a trianion (SSA³⁻), providing a rich variety of coordination modes. researchgate.netonu.edu.ua This versatility allows it to form structures ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. onu.edu.uaresearchgate.netacs.org

The assembly process typically involves the self-assembly of metal ions and the ligand in solution, often under hydrothermal conditions. onu.edu.uaacs.org The choice of metal ion is crucial, as its coordination number and preferred geometry will influence the connectivity and dimensionality of the resulting polymer. For instance, silver(I) has been shown to form both a 3D framework and a 2D network with 5-sulfosalicylate, where sulfonate groups bridge Ag(I) ions to form 1D chains which are then linked into a 2D network via coordination of carbonyl oxygen atoms. researchgate.net Similarly, complexes with lead(II) form helical step-polymer ribbon sub-structures that are linked by hydrogen bonds into a 3D layered polymer. usc.edu.au

A 2D layer framework with tri-cadmium clusters. acs.org

1D double-stranded chains with cobalt(II) and nickel(II). acs.org

In these mixed-ligand systems, the 5-sulfosalicylate ligand adopts different coordination modes, bridging metal centers through its carboxylate and sulfonate groups, while the bix ligand links these units into higher-dimensional structures. acs.org The solvent can also play a significant role in the synthesis design, influencing the formation of high-quality crystals. onu.edu.ua

Below is a table summarizing the structural features of several coordination polymers based on 5-sulfosalicylic acid.

| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Structural Features |

| Ag₂L(H₂O) (H₂L = 5-sulfosalicylic acid) | Ag(I) | None | 3D | Framework composed of four unique silver atoms and organic species with carboxylic, hydroxyl, and sulfonic groups coordinating. researchgate.net |

| [Ag₂(HL)₂(H₂O)₃]H₂O | Ag(I) | None | 2D | Silver ions are bridged by sulfonate groups into 1D chains, which are connected into a 2D network through carbonyl oxygen coordination. researchgate.net |

| [Pb(H₂SSA)₂(H₂O)]n | Pb(II) | None | 3D (Layered) | Helical step-polymer ribbons linked peripherally through hydrogen bonds. usc.edu.au |

| [Cd₃(bix)₃(SSA)₂(H₂O)₄]n | Cd(II) | bix | 2D | Infinite layer framework built from tri-cadmium clusters. acs.org |

| [Co(bix)₂(HSSA)(H₂O)·H₂O]n | Co(II) | bix | 1D | Double-stranded chains. acs.org |

| [Cu(5‐SSA)Cu₂(MEA)₂]·2H₂O (MEA = monoethanolamine) | Cu(II) | MEA | 3D (Network) | Polymeric chains linked into a 3D network by complicated intermolecular H‐bonds. bohrium.com |

Investigation of Hierarchical Supramolecular Interactions

Beyond the primary coordination bonds that define the polymeric backbone, a hierarchy of non-covalent interactions governs the final solid-state arrangement and crystal packing. These supramolecular interactions, including hydrogen bonding, π–π stacking, and other weaker contacts, are fundamental in assembling lower-dimensional coordination polymers into higher-dimensional supramolecular architectures. onu.edu.uamdpi.com

Hydrogen Bonding: Hydrogen bonds are the most dominant of these interactions. The multiple proton-donating (hydroxyl, carboxyl, amino) and accepting (sulfonate, carboxyl, hydroxyl) groups on the this compound ligand facilitate the formation of extensive and robust hydrogen-bonding networks. bohrium.commdpi.com These interactions can occur between the coordination polymer and solvent molecules, or between adjacent polymer chains, linking them into 2D sheets or 3D frameworks. onu.edu.uaacs.orgusc.edu.au

In salts formed between 5-sulfosalicylic acid and various heterocyclic polyamines, the solid-state architectures are dominated by O-H···O, N-H···O, and N-H···N hydrogen bonds. mdpi.com The analysis of these structures reveals common and robust hydrogen-bonding patterns, known as synthons. For example, a specific intramolecular O-H···O hydrogen bond is observed in nearly all crystals, and popular homosynthons like R²₂(8) and heterosynthons such as R²₂(7) are also identified. mdpi.com These predictable patterns are crucial for a crystal engineering approach to designing new materials. mdpi.com

More subtle interactions can also play a role in the supramolecular hierarchy. A detailed Hirshfeld surface analysis of 5-sulfosalicylate salts has revealed the presence of C-H···O, S-O···π, and C-H···π interactions. mdpi.com The investigation of these weak interconnects provides deeper insight into the nuances of crystal packing and the factors influencing the final solid-state arrangement. mdpi.com

The following table details the types of supramolecular interactions observed in various crystal structures involving 5-sulfosalicylate.

| Compound/System | Dominant Supramolecular Interactions | Resulting Architecture |

| Salts with heterocyclic polyamines | O-H···O, N-H···O, N-H···N hydrogen bonds, π–π, C-H···π, S-O···π. mdpi.com | Layered structures. mdpi.com |

| [Pb(H₂SSA)₂(H₂O)]n | Hydrogen bonds involving carboxylic acid and phenol (B47542) groups. usc.edu.au | Linking of 1D ribbons into a 3D layered framework. usc.edu.au |

| [Co(bix)₂(HSSA)(H₂O)·H₂O]n & [Ni(bix)₂(HSSA)(H₂O)·H₂O]n | Strong hydrogen bonds, π–π interactions. acs.org | Connection of 1D double-stranded chains into 2D layers, which are then stacked into a 3D network. acs.org |

| [Cu(5‐SSA)Cu₂(MEA)₂]·2H₂O | Complicated intermolecular H‐bonds. bohrium.com | Incorporation of polymeric chains into 3‐D networks. bohrium.com |

Through the deliberate selection of metal ions, ancillary ligands, and reaction conditions, combined with a thorough understanding of the hierarchical supramolecular interactions, it is possible to engineer coordination architectures based on this compound with predictable topologies and potentially tailored properties.

Crystallographic Studies of 5 Amino 3 Sulfosalicylic Acid and Its Crystalline Compounds

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional structure of crystalline materials. This technique has been instrumental in understanding the atomic arrangement and molecular conformation of various salts and co-crystals involving 5-Amino-3-sulfosalicylic acid.

Determination of Crystal and Molecular Structures

The crystal structures of several novel salts of this compound (more commonly referred to in literature as 5-sulfosalicylic acid or its anion, 5-sulfosalicylate, in these compounds) with various organic molecules, such as heterocyclic polyamines and aminopyridines, have been successfully determined using single-crystal X-ray diffraction. mdpi.comnih.gov These studies provide fundamental data on the crystallographic parameters.

For instance, compounds formed with heterocyclic polyamines have been shown to crystallize in triclinic (P-1 space group) and monoclinic (P21 and P21/c space groups) systems. mdpi.com Similarly, the reaction of 5-sulfosalicylic acid with 3-aminopyridine (B143674) yields two different crystalline adducts, a monohydrate and an anhydrous form, both of which have been structurally characterized. nih.gov The analysis of a salt with 2-amino-4-methylpyridinium also confirmed its structure via SCXRD. dntb.gov.ua In the case of ammonium (B1175870) 5-sulfosalicylic acid monohydrate, it was found to belong to the monoclinic space group P21/c. researchgate.net

These analyses reveal detailed information about bond lengths and angles within the 5-sulfosalicylate anion and the corresponding cation. For example, in one dicationic-dianionic structure, the deprotonated carboxylic (COO⁻) and sulfonic (SOO⁻) groups exhibit bond lengths that indicate a delocalized anionic charge. mdpi.com

Table 1: Selected Crystallographic Data for 5-Sulfosalicylic Acid Compounds

| Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| (C4H7N4+)(C7H5O6S−)∙2(H2O) | Triclinic | P-1 | mdpi.com |

| (C5H8N3+)(C7H5O6S−)∙H2O | Monoclinic | P21 | mdpi.com |

| (C14H19N2+)(C7H5O6S−) | Monoclinic | P21/c | mdpi.com |

| Ammonium 5-sulfosalicylic acid monohydrate | Monoclinic | P21/c | researchgate.net |

| 4-Nitroanilinium 5-Sulfosalicylic acid monohydrate | Data determined by SCXRD | Not specified | researchgate.net |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architectures of 5-sulfosalicylic acid compounds are predominantly governed by extensive hydrogen bonding networks. nih.govresearchgate.net These interactions involve the carboxyl, hydroxyl, and sulfonate groups of the 5-sulfosalicylate anion, the amino group of the cation, and often co-crystallized water molecules. The primary interactions observed are strong O-H⋯O and N-H⋯O hydrogen bonds. mdpi.com

Studies on ammonium salts of 5-sulfosalicylic acid have identified complex hydrogen-bonding associations, leading to the formation of supramolecular chains and two- or three-dimensional arrays. researchgate.net The analysis of these networks is crucial for understanding the stability and properties of the crystals. nih.gov

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a vital analytical technique used to characterize the bulk crystalline material, confirm phase purity, and identify crystalline phases. units.it While single-crystal XRD provides the detailed structure of a single crystal, PXRD examines a polycrystalline powder, providing a fingerprint of the crystalline solid. units.itbyui.edu

In the study of 5-sulfosalicylic acid compounds, PXRD is often used to verify that the bulk synthesized material corresponds to the structure determined by single-crystal analysis. This is achieved by comparing the experimental PXRD pattern with a pattern simulated from the single-crystal X-ray diffraction data. researchgate.netua.pt For instance, the PXRD pattern for a molecular salt of 4-aminobenzamidine (B1203292) with 5-chloropyrazin-2-carboxylic acid was shown to match the simulated pattern from its crystal structure, confirming the phase of the bulk sample. researchgate.net This comparative approach is standard in ensuring the structural identity of microcrystalline powders, which are the typical products of chemical synthesis. units.it

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions

To quantitatively and qualitatively analyze the complex network of intermolecular interactions within the crystals, Hirshfeld surface analysis and the associated 2D fingerprint plots are employed. mdpi.comnih.gov This computational method maps the intermolecular contacts in a crystal and provides a visual and numerical breakdown of their nature and prevalence.

For a series of novel salts of 5-sulfosalicylic acid, Hirshfeld surface analysis was performed on the 5-sulfosalicylate moiety to investigate the non-covalent interactions. mdpi.com The analysis revealed that O⋯H/H⋯O interactions are the most significant contributors to the crystal packing, accounting for approximately 50% of the total contacts. mdpi.com These are visualized as bright red spots on the d_norm surfaces, indicating strong hydrogen-bonding interactions where contacts are closer than the van der Waals radii. mdpi.comnih.gov

The 2D fingerprint plots provide a percentage contribution of different types of intermolecular contacts. Besides the dominant O⋯H/H⋯O interactions, other significant contacts include C⋯H/H⋯C (ranging from 5–23%), H⋯H, N⋯H/H⋯N (below 7%), and C⋯C (below 10%) interactions, the last of which represents π⋯π stacking. mdpi.com This detailed analysis allows for a comprehensive understanding of how different functional groups contribute to the supramolecular assembly. mdpi.com

Table 2: Percentage Contribution of Intermolecular Contacts from Fingerprint Plots for Selected 5-Sulfosalicylate Salts

| Interaction Type | Approximate Percentage Contribution | Reference |

|---|---|---|

| O⋯H/H⋯O | ~50% | mdpi.com |

| H⋯H | ~21.5% (average) | mdpi.com |

| C⋯H/H⋯C | 4.9% to 23.5% | mdpi.com |

| N⋯H/H⋯N | <7% | mdpi.com |

| C⋯C (π⋯π) | <10% | mdpi.com |

Crystal Packing Quantification and Analysis

The analysis of salts of 5-sulfosalicylic acid shows that the crystal packing is governed by a hierarchy of interactions. mdpi.com The strong hydrogen bonds create primary structural motifs, which are then linked by weaker forces to build the final three-dimensional architecture. mdpi.comrsc.org Energy framework calculations can be used to visualize and quantify the interaction energies between molecules, revealing the pairs of molecules that contribute most significantly to the crystal's stability. mdpi.com For example, in one compound, the total interaction energy was found to be associated with a symmetric pair of molecules at specific distances. mdpi.com By understanding the propensity of different interconnects to influence crystal packing, researchers can better predict and design new crystalline materials with desired structures. mdpi.com

Advanced Crystal Growth Methodologies

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals of sufficient size. For compounds of this compound, specific methodologies have been employed to achieve this.

A notable example is the growth of large, optical-grade single crystals of ammonium 5-sulfosalicylic acid monohydrate (ASSA). researchgate.net Crystals with dimensions up to 45mm × 20mm × 18mm were successfully obtained from an aqueous solution using the cooling solution method. researchgate.net This technique involves slowly lowering the temperature of a saturated solution to induce crystallization and promote the growth of large, well-defined crystals. Similarly, single crystals of 2-amino-4-methylpyridinium 5-sulfosalicylic acid have been grown for optoelectronic applications, demonstrating the importance of controlled crystallization methods in materials science. dntb.gov.ua These methods are essential for producing crystals suitable for detailed structural analysis and characterization of physical properties.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of publicly available research detailing the specific computational and theoretical modeling of this compound as requested. While the methodologies outlined—such as Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Gauge-Independent Atomic Orbital (GIAO) method for NMR prediction—are standard in computational chemistry, their specific application to this compound has not been documented in accessible scholarly articles.

The user's request specified a detailed article structure, including data tables and in-depth research findings for various computational analyses. These analyses, including geometry optimization, vibrational modes, HOMO-LUMO, Molecular Electrostatic Potential (MEP), and Fukui functional analysis, require specific data outputs from quantum chemical calculations performed on the molecule .

Searches for this information yielded studies on related but structurally distinct compounds, such as 5-sulfosalicylic acid and other salicylic (B10762653) acid derivatives. While these studies confirm the applicability of the requested theoretical methods to this class of molecules, the specific numerical data, molecular orbital images, and vibrational assignments are unique to each compound and cannot be extrapolated to this compound.

Generating an article with the required level of scientific accuracy, including detailed findings and data tables, is not possible without access to peer-reviewed research that has explicitly performed these calculations on this compound. Creating such data would constitute fabrication and would not be scientifically valid. Therefore, the requested article cannot be produced at this time.

Computational Chemistry and Theoretical Modeling of 5 Amino 3 Sulfosalicylic Acid

Density Functional Theory (DFT) Calculations

UV-Vis Spectra Prediction using Time-Dependent Density Functional Theory (TD-DFT)

Currently, there are no published studies that specifically report the prediction of the UV-Vis spectrum of 5-Amino-3-sulfosalicylic acid using TD-DFT. This computational method is a powerful tool for investigating the electronic absorption properties of molecules. A theoretical study would typically involve the calculation of the molecule's electronic transitions from the ground state to various excited states. The results, often presented in a data table, would include the predicted maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths of these transitions. Such data provides insights into the molecule's color and its behavior upon exposure to ultraviolet and visible light.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics simulations for this compound are not available in the current body of scientific literature. MD simulations are instrumental in understanding the dynamic behavior of molecules over time.

Conformational Analysis and Molecular Stability Studies

No conformational analysis or molecular stability studies of this compound using MD simulations have been reported. This type of study would involve simulating the molecule's movements and changes in shape in a solvent environment. The primary outcomes would be the identification of stable conformations, the analysis of dihedral angle distributions, and the calculation of the root-mean-square deviation (RMSD) to assess structural stability.

Ligand-Protein Interaction Dynamics

There is no available research detailing the ligand-protein interaction dynamics of this compound through MD simulations. Such investigations are crucial in drug discovery and molecular biology to understand how a ligand like this compound might interact with a biological target. A typical study would analyze the stability of the ligand in the protein's binding pocket, the key amino acid residues involved in the interaction, and the network of hydrogen bonds and other non-covalent interactions over the simulation time.

Binding Free Energy Calculations (e.g., MM/PBSA)

In the absence of studies on ligand-protein interactions, there are consequently no binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, for this compound. This computational technique is used to estimate the free energy of binding of a ligand to a protein. The results are typically presented in a table format, breaking down the binding free energy into its constituent components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

Theoretical Investigation of Potential Energy Surfaces

A theoretical investigation of the potential energy surfaces (PES) of this compound has not been documented. A PES study would map the energy of the molecule as a function of its geometry, for instance, by systematically changing specific bond lengths, angles, or dihedral angles. This allows for the identification of energy minima corresponding to stable conformers and transition states that connect them, providing fundamental insights into the molecule's reactivity and conformational preferences.

Analytical Chemistry Applications of 5 Amino 3 Sulfosalicylic Acid

Spectrofluorimetric Determination Methods

Spectrofluorimetry is a highly sensitive analytical technique that utilizes the fluorescence properties of compounds to measure their concentration. The formation of a fluorescent complex between a ligand and a metal ion can significantly enhance the fluorescence intensity, allowing for the quantification of the metal ion at trace levels.

5-Amino-3-sulfosalicylic acid is reported to be used in the spectrofluorimetric determination of aluminum ions (Al³⁺). The underlying principle of this application is the formation of a stable and fluorescent complex between this compound and Al³⁺ ions under specific pH conditions. The intensity of the emitted fluorescence is directly proportional to the concentration of the aluminum ion in the sample, which allows for its quantification.

The chemical structure of this compound, containing potential coordinating groups (carboxyl, hydroxyl, and amino groups), suggests that it could form complexes with various other metal ions. However, there is a lack of specific research in accessible scientific literature detailing the development of new analytical methods for other metal ions using this compound. Theoretical exploration and laboratory investigation would be required to determine its efficacy as a reagent for the spectrofluorimetric determination of other metal ions.

Environmental Monitoring Applications

The potential of this compound as a fluorescent chemosensor for aluminum suggests its applicability in environmental monitoring, where the assessment of metal contamination is crucial for ecosystem and human health.

In principle, an analytical method based on this compound could be applied to determine aluminum concentrations in various environmental matrices. For instance, water samples could be directly analyzed after pH adjustment, while soil and sediment samples would require an initial acid digestion or extraction step to bring the metal ions into solution before spectrofluorimetric analysis. However, specific validated methods and research findings for the use of this compound in these environmental applications are not documented in the available scientific literature, precluding the generation of a data table with performance characteristics.

Applications in Biological Sample Analysis

The determination of metal ion concentrations in biological tissues and fluids is important for toxicological studies and clinical diagnostics. Fluorescent probes offer the high sensitivity needed for such analyses.

The application of this compound for analyzing aluminum concentrations in biological tissues and fluids has been suggested. The procedure would likely involve the preparation of the biological sample, which could include digestion or extraction, followed by the spectrofluorimetric measurement of the aluminum complex. Despite the potential for this application, there is a notable absence of published research articles that provide methodologies, validation data, or results from the analysis of biological samples using this compound. Therefore, a data table with research findings cannot be compiled.

Potential in Protein Precipitation and Quantification Methods

There is no information available in scientific literature regarding the use or potential of this compound for protein precipitation and quantification.

Development of Chemical Sensors and Probes

There is no information available in scientific literature detailing the use of this compound in the development of chemical sensors or probes.

Catalytic Research Applications of 5 Amino 3 Sulfosalicylic Acid and Its Derivatives

Organocatalysis in Organic Synthesis

As a Brønsted acid, 5-sulfosalicylic acid (5-SSA) has been identified as an efficient, inexpensive, reusable, and non-toxic organocatalyst. researchgate.netresearchgate.net Its high solubility in water and alcohol enhances its utility in various organic transformations, positioning it as a valuable tool for green chemistry. researchgate.net

5-Sulfosalicylic acid has proven to be an effective catalyst for various multicomponent reactions (MCRs), which are powerful tools in organic synthesis for creating molecular complexity in a single step. Its utility has been demonstrated in the solvent-free Pechmann condensation reaction of substituted phenols and β-ketoesters to form coumarin (B35378) derivatives. rasayanjournal.co.in This protocol is noted for its mild reaction conditions, short reaction times, and an easy workup procedure that avoids chromatographic purification. rasayanjournal.co.in

Furthermore, 5-SSA has been employed as an expeditious organocatalyst for the one-pot synthesis of indenopyrazolones and their derivatives under metal-free conditions. dntb.gov.ua The advantages of this method include the use of a recyclable promoting medium (ethyl lactate), practical simplicity, and high yields. dntb.gov.ua

| Reaction Type | Reactants | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Substituted Phenols, β-Ketoesters | Coumarin Derivatives | Solvent-free, mild conditions, short reaction time, metal-free | rasayanjournal.co.in |

| Indenopyrazolone Synthesis | Aromatic Aldehydes, Phenylhydrazine, 1,3-Indandione | Indenopyrazolones | Metal-free, recyclable solvent, high yields, simple workup | dntb.gov.ua |

The Mannich reaction, a three-component reaction involving an amine, a non-enolizable aldehyde, and a compound with an active hydrogen, is a fundamental method for synthesizing β-amino carbonyl compounds known as Mannich bases. nih.govoarjbp.com 5-Sulfosalicylic acid has been shown to efficiently catalyze the direct three-component Mannich reactions of ketones, such as cyclohexanone (B45756) and 3-pentanone, in pure water. researchgate.net This approach affords the corresponding β-amino ketones in high yields (up to 97%) with good diastereoselectivities. researchgate.net A significant advantage of this method is the ability to recycle the acid catalyst as an aqueous solution for at least six cycles without a significant drop in product yield. researchgate.net

The catalytic activity of 5-sulfosalicylic acid extends to the synthesis of various complex heterocyclic compounds through multicomponent reactions.

Piperidines: A synthetic protocol has been developed for creating highly derivatized piperidine (B6355638) molecules in high yield using 5-SSA as an organocatalyst. researchgate.net The reaction occurs at room temperature between aromatic aldehydes, aromatic anilines, and β-ketoesters. researchgate.netresearchgate.net This metal-free method is advantageous due to its use of readily available precursors, mild conditions, and simple workup procedures. researchgate.netresearchgate.net

Furanones: An efficient one-pot, three-component synthesis of highly functionalized furan-2(5H)-one molecules uses 5-sulfosalicylic acid dihydrate (5-SSA) as the catalyst. researchgate.netresearchgate.net The reaction, involving dimethyl acetylenedicarboxylate, amines, and arylaldehydes in ethanol, proceeds under mild conditions with high yields (80%–96%) and short reaction times. researchgate.netresearchgate.net

Pyrrolinones: Researchers have also developed a one-pot, four-component synthesis for polyfunctional 3-pyrrolin-2-one molecules utilizing 5-SSA. researchgate.net This method employs dialkylacetylenedicarboxylate, amines, and either formaldehyde (B43269) or aromatic aldehydes at room temperature, highlighting benefits such as excellent yields and the use of a biodegradable catalyst. researchgate.net

| Heterocycle | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidines | Aromatic Aldehydes, Aromatic Anilines, β-Ketoesters | Room Temperature | High | researchgate.net |

| Furan-2(5H)-ones | Dimethyl Acetylenedicarboxylate, Amines, Arylaldehydes | Ethanol, Mild Conditions | 80-96% | researchgate.netresearchgate.net |

| 3-Pyrrolin-2-ones | Dialkylacetylenedicarboxylate, Amines, Formaldehyde/Aromatic Aldehydes | Room Temperature | Excellent | researchgate.net |

Metal Complex-Mediated Catalysis

5-Sulfosalicylic acid is a versatile ligand due to its three functional groups (sulfonic acid, carboxylic acid, and hydroxyl), which allow for various coordination modes with metal ions. onu.edu.ua It can form simple metal salts as well as more complex coordination polymers and metal-organic frameworks (MOFs). onu.edu.uaresearchgate.net Research has documented the formation of binary and ternary complexes with a range of metals, including Co(II), Ni(II), Cu(II), Fe(III), Rb(I), Cs(I), and Pb(II). onu.edu.uaresearchgate.netderpharmachemica.com

While the formation of these complexes is well-established, their specific applications in mediating catalysis are less documented. However, there is evidence of research into the complexing thermodynamics of the related 3-amino-5-sulfosalicylic acid with rare-earth elements, indicating its potential as a ligand in catalytic systems. grafiati.com The ability of these compounds to form stable metal complexes is a prerequisite for their use in metal-mediated catalysis, suggesting a potential area for future research.

Biocatalytic Implications (e.g., Enzyme Inhibition)

Direct studies on the enzyme inhibition properties of 5-amino-3-sulfosalicylic acid are limited in the available literature. However, research on closely related compounds provides insight into potential biocatalytic implications.

Metal complexes of 5-sulfosalicylic acid have been shown to possess antimicrobial activity that is stronger than the free ligand itself. onu.edu.ua Furthermore, novel proton transfer copper(II) complexes derived from 5-sulfosalicylic acid have demonstrated remarkable inhibitory effects on carbonic anhydrase isoenzymes, particularly CA XII, which is associated with tumor cells. researchgate.net This suggests that derivatives of 5-sulfosalicylic acid could serve as a basis for developing isoform-selective enzyme inhibitors. researchgate.net

Additionally, the related compound 5-aminosalicylic acid (5-ASA), which lacks the sulfonic acid group, is the therapeutically active component of sulfasalazine (B1682708) and has been shown to inhibit the secretion of immunoglobulins A, G, and M. nih.gov This inhibition appears to affect metabolic pathways directly related to antibody synthesis without being toxic or antiproliferative, suggesting a targeted biological activity. nih.gov While structurally distinct, these findings for related molecules indicate that sulfosalicylic acid derivatives are biologically active and warrant further investigation into their specific enzyme inhibition profiles.

Materials Science and Engineering Applications of 5 Amino 3 Sulfosalicylic Acid

Polymer Modification and Doping Strategies

The presence of both a sulfonic acid group and an amino group makes 5-amino-3-sulfosalicylic acid a compelling candidate for modifying and doping polymers, particularly in the realm of conductive polymers.

5-Sulfosalicylic acid (SSA) is utilized as a crucial dopant and monomer modifier in the synthesis of conducting polymers like polyaniline (PANI). researchgate.net Its role is multifaceted, influencing the polymerization mechanism, molecular structure, morphology, and electrical properties of the resulting polymer. researchgate.net

During the oxidative polymerization of aniline (B41778), the molar ratio of SSA to aniline is a critical parameter. researchgate.net Research has shown that varying this ratio significantly impacts the final product, known as polyaniline-5-sulfosalicylate (PANI-SSA). researchgate.net For instance, at an SSA-to-aniline molar ratio of 1.0, the polymerization proceeds via the oxidation of in situ formed anilinium 5-sulfosalicylate, resulting in a granular morphology. researchgate.net In contrast, a lower ratio of 0.25 leads to a two-phase polymerization process and the formation of nanostructured PANI-SSA, including nanocylinders with diameters of 95-250 nm. researchgate.net

The use of SSA as a dopant not only facilitates the synthesis but also imparts desirable properties to the polymer. PANI doped with SSA is soluble in polar aprotic solvents like DMSO, a significant advantage for processability. researchgate.net Furthermore, the electrical conductivity of PANI-SSA is directly influenced by the dopant concentration, with values ranging from 0.01 to 0.17 S/cm⁻¹, increasing as the molar ratio of SSA to aniline rises. researchgate.net Spectroscopic analysis indicates that the sulfosalicylate is bound to the polyaniline chains through both covalent and ionic bonds. researchgate.net

Table 1: Properties of Polyaniline-5-Sulfosalicylate (PANI-SSA) Synthesized with Varying Dopant Ratios Use the slider to see the effect of different SSA/Aniline molar ratios.

| SSA/Aniline Molar Ratio | Morphology | Conductivity (S/cm⁻¹) | Polymerization Profile |

| 1.0 | Granular | ~0.1 | Rapid, single exothermic phase |

| 0.25 | Nanostructured (nanorods, nanocylinders) | 0.01 - 0.17 | Two distinct exothermic phases |

5-Sulfosalicylic acid is also instrumental in the fabrication of thin films of conducting polymers for electronic and optoelectronic applications. unimi.itwiley.com Thin films of PANI and its derivatives, such as poly(4-aminodiphenylaniline) (P4ADPA), can be prepared by spin-coating solutions of the polymers doped with SSA. unimi.itwiley.com

The dopant plays a critical role in determining the surface characteristics of these films. unimi.it Scanning Electron Microscopy (SEM) studies reveal that the incorporation of SSA can induce significant rearrangements of the polymer chains, leading to distinct surface morphologies. unimi.it For example, films of P4ADPA doped with SSA exhibit a preferential uniform, sponge-like morphology. unimi.it This change from the base polymer's morphology is attributed to the interactions between the polymer chains and the dopant ions. unimi.it

These thin films can also be deposited using methods like dip-coating. mdpi.com For instance, a film of Fe₃O₄ nanoparticles functionalized with sulpho-salicylic acid (Fe₃O₄–SSA) can be deposited onto a polystyrene layer to create an organic thin-film transistor (OTFT) structure. mdpi.com The thickness of such films can be controlled by adjusting the deposition parameters, such as the extraction speed during dip-coating. mdpi.com

Applications in Battery Technology

The chelating properties of this compound are leveraged in the synthesis of advanced materials for energy storage, particularly for lithium-ion batteries.

In the synthesis of cathode materials for lithium-ion batteries, 5-sulfosalicylic acid (SSA) has been successfully employed as an environmentally friendly chelating agent. rsc.org It serves as a non-toxic alternative to traditional agents like ammonia (B1221849) (NH₃·H₂O) in the co-precipitation process used to create cathode precursors. rsc.org

A notable example is the synthesis of spherical LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA), a high-performance cathode material. rsc.org In this process, SSA is used to prepare the Ni₀.₈Co₀.₁₅Al₀.₀₅(OH)₂ precursor through a continuous co-precipitation method. rsc.org The thermodynamic modeling of the Ni(II)–Co(II)–Al(III)–SSA–H₂O system confirms the feasibility of this approach. rsc.org The use of SSA facilitates the formation of a stable, well-structured precursor, which is crucial for the electrochemical performance of the final cathode material. rsc.org This method highlights a greener and more sustainable route for producing advanced cathode materials for the next generation of lithium-ion batteries. rsc.org

Membrane Science and Technology

The unique chemical structure of this compound makes it suitable for modifying membranes to enhance their performance in separation and catalytic processes.

Asymmetric catalytic pervaporation membranes have been fabricated using 5-sulfosalicylic acid to create materials that combine separation and catalysis in a single unit. researchgate.net This is particularly relevant for process intensification, such as in the synthesis of ethyl acetate (B1210297). researchgate.net

The fabrication process involves first preparing an asymmetric polyvinyl alcohol (PVA) membrane via a non-solvent induced phase separation method. researchgate.net Subsequently, this membrane is modified with 5-sulfosalicylic acid, which grafts sulfonic acid groups (-SO₃H) onto the PVA structure. researchgate.net These sulfonic acid groups act as catalytic sites. researchgate.net

These catalytic membranes (CMs) have demonstrated high efficiency. researchgate.net In the pervaporation of a 2 wt.% water-ethyl acetate mixture, a CM with 8 wt.% PVA achieved a water flux of 756.2 g/(m²·h) and a separation factor of 592.87. researchgate.netresearchgate.net For the catalytic synthesis of ethyl acetate, the membrane achieved a final acetic acid conversion rate of 63.5%. researchgate.net When catalysis and pervaporation were coupled, the conversion rate was 20% higher than in a conventional catalytic reaction. researchgate.net Furthermore, these membranes show excellent reusability, with the conversion rate remaining at 87% after five cycles. researchgate.net

Table 2: Performance of 5-Sulfosalicylic Acid-PVA Catalytic Membrane Explore the data to see the membrane's efficiency in different applications.

| Performance Metric | Value | Conditions |

| Water Flux | 756.2 g/(m²·h) | Pervaporation of 2 wt.% water-ethyl acetate |

| Separation Factor | 592.87 | Pervaporation of 2 wt.% water-ethyl acetate |

| Acetic Acid Conversion (Catalysis only) | 63.5% | Synthesis of ethyl acetate |

| Acetic Acid Conversion (Coupled Catalysis/Pervaporation) | 87% | After 5 runs |

Biological Research and Bioactivity of 5 Amino 3 Sulfosalicylic Acid and Its Analogues

Investigation of Ligand-Protein Interactions

The interaction between small molecules like 5-Amino-3-sulfosalicylic acid and proteins is fundamental to their biological effects. Research in this area employs both computational and experimental methods to elucidate the nature and consequences of these interactions.

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. nih.gov This method utilizes algorithms to explore the various ways a ligand can fit into a protein's binding site, calculating a score that estimates the strength of the interaction. nih.gov Techniques like the Fast Fourier Transform (FFT) algorithm are employed to efficiently search the vast conformational space and degrees of freedom between the interacting molecules. nih.gov

Servers and software such as ClusPro and HDOCK are widely used to perform these simulations. nih.govmdpi.com They can predict the structure of protein-ligand complexes with high accuracy, providing insights into the specific amino acid residues involved in the interaction. nih.govnih.gov For instance, docking studies can reveal hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. While specific computational docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodology is broadly applied to analogous compounds to understand their structure-activity relationships and guide the design of new therapeutic agents. mdpi.commdpi.com

Carbonic anhydrases (CAs) are a family of enzymes crucial for various physiological processes. mdpi.com Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Salicylic (B10762653) acid derivatives have been investigated as potential carbonic anhydrase inhibitors. nih.govresearchgate.net

In vitro studies have been conducted on human cytosolic isoforms hCA I and hCA II using the esterase method. nih.govresearchgate.net Research on 5-sulfosalicylic acid, an analogue of this compound, has determined its inhibitory activity. The IC₅₀ value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was found to be 0.42 mM for hCA I and 0.29 mM for hCA II. nih.govresearchgate.net Kinetic studies using Lineweaver-Burk plots have shown that many substituted phenols, including salicylic acid derivatives, act as noncompetitive inhibitors with 4-nitrophenyl acetate (B1210297) as the substrate. nih.govresearchgate.net These findings suggest that such compounds could serve as lead structures for developing novel and potent enzyme inhibitors. nih.govresearchgate.net

| Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 5-Sulfosalicylic acid | hCA I | 0.42 mM |

| 5-Sulfosalicylic acid | hCA II | 0.29 mM |

5-Sulfosalicylic acid (SSA) is a well-established reagent used for the detection and precipitation of proteins in biological fluids, most notably in urine for assessing proteinuria. taylorandfrancis.comrmreagents.comdroracle.ai The principle of the test is that SSA causes proteins to denature and precipitate out of the solution, resulting in turbidity. droracle.ai The degree of cloudiness is proportional to the concentration of protein present. nih.gov

This method is effective for precipitating a wide range of proteins, including albumin and globulins. droracle.ainih.gov Studies comparing different protein precipitants have examined the efficacy of SSA. For example, when used to precipitate a partial hydrolysate of egg albumin, 88% of the nitrogen remained in the solution after precipitation with SSA. researchgate.net The ability of SSA to precipitate native proteins can vary depending on the specific protein and the concentration of the acid. For instance, bovine serum albumin can be precipitated by a 3% SSA solution, whereas β-lactoglobulin requires a higher concentration of 20% for complete precipitation. researchgate.net This differential precipitation highlights the specificity of the interaction between the acid and different protein structures.

Antimicrobial Activity Research of Complexes and Salts

The search for new antimicrobial agents is a critical area of pharmaceutical research. Complexes and salts of salicylic acid derivatives have been explored for their potential to combat bacterial and fungal infections.

The antimicrobial properties of various chemical compounds are often tested against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov While research specifically detailing the antibacterial activity of this compound complexes is limited, studies on related structures provide valuable insights.

For example, the coordination complexes of certain ligands with metal ions have shown antibacterial properties. researchgate.net Some complexes have demonstrated better activity against Gram-negative bacteria than Gram-positive bacteria. researchgate.net This difference in susceptibility is often attributed to the structural differences in the cell walls of these bacterial types. nih.gov Salicylic acid itself has been investigated, and its derivatives are known to possess antimicrobial potential. nih.gov The incorporation of such molecules into metal complexes can enhance their biological activity, a strategy that is actively pursued in the development of new antibacterial agents. mdpi.com

| Bacterial Strain | Type | Relevance |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Commonly used to test for activity against Gram-positive bacteria. mdpi.comnih.gov |

| Escherichia coli | Gram-negative | Commonly used to test for activity against Gram-negative bacteria. mdpi.comnih.gov |

Fungal infections, particularly those caused by Candida species, are a significant health concern. Candida krusei and Candida parapsilosis are clinically relevant yeasts often implicated in such infections. nih.govmdpi.com Research into new antifungal agents has included the evaluation of various heterocyclic compounds and amino acid derivatives.

Studies on 5-aminoimidazole-4-carbohydrazonamide derivatives, which share a core structural feature with this compound, have demonstrated potent antifungal activity against C. krusei. nih.gov In some cases, these compounds have shown greater efficacy against C. krusei than against other Candida species. nih.gov The mechanism of action for some antifungal agents involves the generation of reactive oxygen species (ROS), which leads to fungal cell death. researchgate.net The development of resistance to existing antifungal drugs necessitates the exploration of novel compounds, and amino-containing heterocyclic molecules represent a promising class for investigation. nih.govmdpi.com

| Fungal Strain | Relevance in Research |

|---|---|

| Candida krusei | A clinically important yeast species known for intrinsic resistance to certain antifungals. nih.gov |

| Candida parapsilosis | A common cause of bloodstream infections, known for its ability to form biofilms. mdpi.com |

Antiglycation and Advanced Glycation End-Product (AGEs) Inhibition Studies

The non-enzymatic glycation of proteins, a process where reducing sugars react with amino groups of proteins, is a significant pathway leading to the formation of Advanced Glycation End-Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, particularly diabetic complications. Research into inhibitors of this process is crucial for developing therapeutic strategies. While studies specifically on this compound are limited, research on its analogues, particularly Sulfosalicylic acid (SSA) and 5-Aminosalicylic acid (5-ASA), provides insight into the potential antiglycation activities of this class of compounds.